REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](B(O)O)[CH:2]=1.Br[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][N:12]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(O)C>[Br:17][C:14]1[CH:15]=[CH:16][C:11]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[N:12][CH:13]=1 |f:2.3.4,^1:34,36,55,74|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
33.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in an evaporator
|
Type
|
CUSTOM
|
Details
|
the concentrates were purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
recrystallized in heptane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |